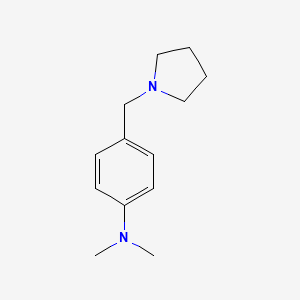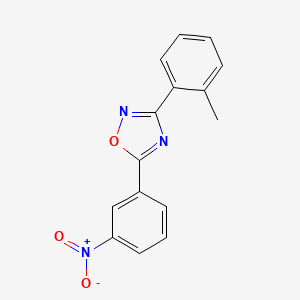![molecular formula C13H20BrNO3 B5837632 2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B5837632.png)
2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol, also known as BPA, is a synthetic compound that has been widely used in scientific research due to its unique properties. BPA is a phenolic compound that contains both a bromine and a methoxy group, which makes it a useful tool for studying various biological processes. In
科学研究应用
2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol has been used in a variety of scientific research applications, including as a fluorescent probe for studying protein-protein interactions, as a tool for studying the role of tyrosine kinases in cancer cells, and as a modulator of G protein-coupled receptor signaling. This compound has also been used as a substrate for studying the metabolism of drugs by cytochrome P450 enzymes.
作用机制
2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol is thought to act as a competitive inhibitor of protein tyrosine phosphatases, which play a key role in regulating cellular signaling pathways. By inhibiting these enzymes, this compound can alter the activity of downstream signaling pathways and affect various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of intracellular calcium signaling. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using 2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol in lab experiments is its ability to act as a fluorescent probe, which allows for the visualization of protein-protein interactions in live cells. Another advantage is its ability to modulate cellular signaling pathways, which can provide insights into the underlying mechanisms of various biological processes. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in some experiments.
未来方向
There are many potential future directions for research on 2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol, including the development of new fluorescent probes based on this compound, the identification of new targets for this compound inhibition, and the investigation of the potential therapeutic applications of this compound in diseases such as cancer and inflammation. Additionally, further studies are needed to better understand the mechanisms underlying the biochemical and physiological effects of this compound and to determine the optimal concentrations for its use in lab experiments.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. Its ability to act as a fluorescent probe and modulate cellular signaling pathways has made it a valuable tool for studying various biological processes. Future research on this compound has the potential to yield important insights into the underlying mechanisms of disease and to identify new therapeutic targets.
合成方法
2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-nitrophenol with propylene oxide and then reduction with sodium borohydride. The resulting compound is then reacted with N-(2-hydroxyethyl)propylamine to yield this compound.
属性
IUPAC Name |
2-bromo-4-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3/c1-3-4-15(5-6-16)9-10-7-11(14)13(17)12(8-10)18-2/h7-8,16-17H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXYWMCOEVEGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC(=C(C(=C1)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B5837550.png)
![2-{[2-(phenylacetyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5837570.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5837581.png)
![N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5837586.png)
![(4-ethoxyphenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5837598.png)


![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5837616.png)

![N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5837629.png)
![4-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5837644.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5837654.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5837656.png)